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Compound of Interest

Compound Name: 2-Butanoylcyclohexan-1-one

Cat. No.: B15278934

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 2-Butanoylcyclohexan-1-one. While experimental data for this specific
molecule is limited in current scientific literature, this document compiles available computed
data and outlines a robust, generalized experimental protocol for its synthesis based on well-
established chemical principles. This guide is intended to serve as a foundational resource for
researchers and professionals in organic chemistry and drug development who are interested
in 2-acylcyclohexanones and their potential applications.

Introduction

2-Butanoylcyclohexan-1-one is a dicarbonyl compound belonging to the class of 2-
acylcyclohexanones. This class of molecules holds significant interest in synthetic organic
chemistry as versatile intermediates for the construction of more complex molecular
architectures. Their potential applications can span from building blocks for natural product
synthesis to scaffolds in medicinal chemistry. This guide aims to provide a detailed
understanding of the core characteristics of 2-Butanoylcyclohexan-1-one.

Molecular Structure and Properties
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The molecular structure of 2-Butanoylcyclohexan-1-one consists of a cyclohexanone ring
substituted at the 2-position with a butanoyl group.

Chemical Identifiers:

IUPAC Name: 2-butanoylcyclohexan-1-one[1]

Molecular Formula: C1o0H1602[1]

Canonical SMILES: CCCC(=0)C1CCCCC1=0[1]

INChl Key: XETGXVFFSABOGK-UHFFFAOYSA-N[1]

Physicochemical Properties

While experimental physical properties such as melting and boiling points are not readily
available in the cited literature, computational predictions provide valuable estimates.

Property Value Source
Molecular Weight 168.23 g/mol PubChem[1]
XLogP3 1.7 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem|[1]
Rotatable Bond Count 3 PubChem[1]
Exact Mass 168.115029749 g/mol PubChem[1]
Topological Polar Surface Area  34.1 A2 PubChem[1]

Note: The data presented in this table is computationally derived and may differ from
experimental values.

Synthesis of 2-Butanoylcyclohexan-1-one
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A highly effective and widely used method for the synthesis of 2-acylcyclohexanones is the
Stork enamine acylation. This reaction involves the acylation of an enamine derived from a
ketone, in this case, cyclohexanone.

Theoretical Synthetic Pathway

The synthesis of 2-Butanoylcyclohexan-1-one can be conceptually broken down into three
main steps:

o Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine,
morpholine, or piperidine) to form a nucleophilic enamine intermediate.

o Acylation: The enamine then reacts with an acylating agent, butanoyl chloride, via
nucleophilic acyl substitution.

e Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final product, 2-
Butanoylcyclohexan-1-one.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-
Butanoylcyclohexan-1-one via the Stork enamine acylation.

Materials:

e Cyclohexanone

e Pyrrolidine (or other suitable secondary amine)
e Butanoyl chloride

¢ Triethylamine

e Anhydrous benzene or toluene

e Anhydrous diethyl ether

e Hydrochloric acid (aqueous solution)
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Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Dean-Stark apparatus

Standard laboratory glassware for organic synthesis

Procedure:

e Formation of the Enamine:

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine
cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous benzene or toluene.

Heat the mixture to reflux and continuously remove the water formed during the reaction
using the Dean-Stark trap.

Monitor the reaction by TLC or GC until the starting material is consumed.

Once the reaction is complete, cool the mixture to room temperature and remove the
solvent under reduced pressure to obtain the crude enamine.

o Acylation of the Enamine:

Dissolve the crude enamine in an anhydrous, non-polar solvent such as diethyl ether or
benzene under an inert atmosphere (e.g., nitrogen or argon).

Add triethylamine (1.1 eq) to the solution to act as a proton scavenger.
Cool the solution in an ice bath to 0 °C.
Slowly add butanoyl chloride (1.0 eq) to the cooled solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for several hours until the
reaction is complete (monitor by TLC or GC).
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e Hydrolysis and Work-up:

o To the reaction mixture, add a dilute aqueous solution of hydrochloric acid and stir
vigorously to hydrolyze the iminium salt.

o Separate the organic layer and wash it sequentially with water, saturated aqueous sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter the drying agent and concentrate the organic solution under reduced pressure to
obtain the crude product.

o Purification:

o The crude 2-Butanoylcyclohexan-1-one can be purified by vacuum distillation or column
chromatography on silica gel.

Spectroscopic Characterization (Theoretical)

Although experimental spectra for 2-Butanoylcyclohexan-1-one are not available in the
searched literature, the expected spectroscopic features can be predicted based on its
structure.

'H NMR: The spectrum would be expected to show signals for the protons of the ethyl group
(a triplet and a quartet), the methylene protons adjacent to the carbonyl in the butanoyl chain
(a triplet), and a complex set of multiplets for the protons on the cyclohexanone ring.

e 13C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon
atoms in the molecule. Key signals would include two carbonyl carbons (one for the ketone
and one for the butanoyl group) and eight aliphatic carbons.

* IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption
bands in the carbonyl region (typically between 1680-1720 cm~1) corresponding to the two
C=0 stretching vibrations.

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
(M*) at m/z = 168. The fragmentation pattern would likely involve cleavage at the acyl group
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and within the cyclohexanone ring.

Potential Applications in Drug Development

While no specific biological activities for 2-Butanoylcyclohexan-1-one have been reported,
the 2-acylcyclohexanone scaffold is a known pharmacophore in various biologically active
compounds. For instance, derivatives of cyclohexane-1,3-dione, which are structurally related,
have been investigated for their herbicidal and potential anti-diabetic properties. The dicarbonyl
functionality in 2-Butanoylcyclohexan-1-one provides a handle for further chemical
modifications, making it a potentially valuable starting material for the synthesis of novel
compounds with therapeutic potential.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2-
Butanoylcyclohexan-1-one.

Secondary Amine
(e.g., Pyrrolidine)
Cyclohexanone

Cyclohexenyl-amine
(Enamine Intermediate)

Triethylamine
Anhydrous Solvent

Butanoyl Chloride Acylated Iminium Salt

Aqueous Acid
(e.g., HCI)

Hydrolysis

Step 3: Hydrolysis

2-Butanoylcyclohexan-1-one
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Caption: Synthetic pathway for 2-Butanoylcyclohexan-1-one.

Conclusion

2-Butanoylcyclohexan-1-one is a molecule with potential as a synthetic intermediate. While
comprehensive experimental data is currently lacking in the public domain, this guide provides
a solid theoretical foundation for its properties and a reliable, generalized protocol for its
synthesis via the Stork enamine acylation. Further research is warranted to fully characterize
this compound and explore its potential applications in various fields, including drug discovery
and materials science. Researchers are encouraged to use the provided protocol as a starting
point for their investigations and to contribute to the body of knowledge on this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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